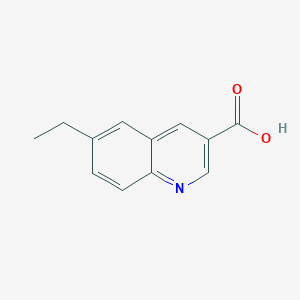

6-Ethylquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-8-3-4-11-9(5-8)6-10(7-13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFYNCQFWITRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC(=CN=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589147 | |

| Record name | 6-Ethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948289-98-3 | |

| Record name | 6-Ethyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948289-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Ethylquinoline 3 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Quinoline-3-Carboxylic Acids

The synthesis of the quinoline-3-carboxylic acid framework can be achieved through several classical and modern organic reactions. These methods provide the foundational chemistry necessary to construct the core bicyclic structure.

Friedländer Synthesis and its Modifications

The Friedländer synthesis is a cornerstone reaction for generating quinoline (B57606) derivatives. In its classic form, it involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by either an acid or a base catalyst and proceeds via an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. wikipedia.orgjk-sci.com

The versatility of the Friedländer synthesis lies in its ability to produce a wide array of substituted quinolines by varying the two starting components. For the synthesis of quinoline-3-carboxylic acid derivatives, a typical approach involves reacting a 2-aminobenzaldehyde (B1207257) with a β-ketoester, like ethyl acetoacetate, which provides the necessary atoms for the pyridine (B92270) ring, including the carboxylate group at the 3-position. Numerous catalysts have been developed to improve the efficiency and conditions of the reaction, ranging from classical acids and bases to modern heterogeneous and photocatalysts. organic-chemistry.orgnih.gov

Table 1: Selected Catalysts for the Friedländer Synthesis

| Catalyst | Conditions | Notes | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Solvent-free, microwave irradiation | Rapid and efficient for poly-substituted quinolines. | organic-chemistry.org |

| Molecular Iodine | Ethanol or solvent-free | Highly efficient and mild catalyst. | organic-chemistry.org |

| Neodymium(III) Nitrate | Reflux | Efficient for producing functionalized quinolines. | organic-chemistry.org |

| Methylene Blue (MB+) | Visible light, EtOH, room temp. | A green, metal-free photocatalytic approach. | nih.gov |

Skraup Synthesis and its Adaptations

The Skraup synthesis is one of the oldest methods for preparing quinolines, first reported by Czech chemist Zdenko Hans Skraup. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and a suitable oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.org The mechanism begins with the dehydration of glycerol to acrolein, which then undergoes conjugate addition with the aniline. Subsequent cyclization and oxidation yield the quinoline product. wikipedia.org

While powerful for producing the parent quinoline ring, the traditional Skraup reaction is known for its often violent nature and harsh conditions. wikipedia.orgresearchgate.net Furthermore, it is not directly suited for the synthesis of quinoline-3-carboxylic acids. Adaptations are necessary, such as using a substituted acrolein or a vinyl ketone in place of glycerol, to introduce substituents into the hetero-ring. organicreactions.org However, achieving a carboxylic acid at the 3-position via this route is not straightforward and other methods are generally preferred for this specific substitution pattern.

Condensation Reactions for Quinoline Ring Formation

Several other named reactions based on condensation chemistry provide access to the quinoline core.

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org It often uses a Lewis acid or Brønsted acid as a catalyst. While versatile, it typically leads to quinolines substituted at the 2- and/or 4-positions, not directly yielding a 3-carboxylic acid.

Pfitzinger Reaction: This method synthesizes quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. organicreactions.org While it reliably produces a carboxylic acid on the quinoline ring, it is at the 4-position.

Gould-Jacobs Reaction: This is a particularly relevant pathway for the synthesis of quinoline-3-carboxylic acid derivatives. The reaction begins with the condensation of an aniline with an ethoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). wikipedia.orgmdpi.com The resulting intermediate is then cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether, to yield a 4-hydroxyquinoline-3-carboxylic acid ester. wikipedia.orgmdpi.com This intermediate is a key precursor that can be further modified to obtain the desired quinoline-3-carboxylic acid. The regioselectivity of the cyclization is a key consideration, as asymmetrically substituted anilines can potentially yield a mixture of products. mdpi.com

Palladium-Catalyzed Carbonylative Heterocyclization

Modern synthetic methods increasingly rely on transition-metal catalysis. Palladium-catalyzed reactions, in particular, have been developed for quinoline synthesis. Carbonylative heterocyclization is a powerful strategy where carbon monoxide (CO) is incorporated into the molecule during the ring-forming step. These reactions can involve the coupling of various starting materials, such as functionalized anilines and alkynes, under a CO atmosphere with a palladium catalyst to build the quinoline-3-carboxylate structure in a highly efficient manner.

Domino Processes from Arylmethyl Azides

A novel and convenient synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters has been developed utilizing a domino process starting from arylmethyl azides. In this method, the arylmethyl azide (B81097) undergoes an acid-promoted rearrangement to form an N-aryl iminium ion. This reactive intermediate is then trapped by a nucleophile, such as ethyl 3-ethoxyacrylate. The subsequent steps involve an intramolecular electrophilic aromatic substitution, elimination, and finally oxidation to furnish the quinoline-3-carboxylic acid ester product in moderate to excellent yields. This process is advantageous as it builds the complex quinoline core in a single, well-orchestrated sequence from relatively simple precursors.

Targeted Synthesis of 6-Ethylquinoline-3-carboxylic Acid

While several general methods exist, the most strategic and documented approach for synthesizing this compound (CAS 948289-98-3) scbt.com is based on the Gould-Jacobs reaction, followed by subsequent functional group manipulations. This pathway offers precise control over the substitution pattern on the benzene (B151609) ring, dictated by the choice of the starting aniline.

A plausible and efficient synthetic route is outlined below:

Condensation: The synthesis commences with the reaction of 4-ethylaniline with diethyl ethoxymethylenemalonate (DEEM) . This step forms the key acyclic intermediate, diethyl 2-((4-ethylphenylamino)methylene)malonate. wikipedia.orgmdpi.com

Thermal Cyclization: The intermediate is heated to a high temperature (typically ~250 °C) in a high-boiling inert solvent such as diphenyl ether. This induces an intramolecular cyclization to form ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate . mdpi.comresearchgate.net

Deoxygenation (via Chlorination-Reduction): The 4-hydroxy group is first converted to a more reactive leaving group. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields ethyl 4-chloro-6-ethylquinoline-3-carboxylate . This intermediate is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst), which reductively removes the chlorine atom to give ethyl 6-ethylquinoline-3-carboxylate .

Saponification: The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the final product, This compound . mdpi.com

Table 2: Key Reactants and Intermediates in the Proposed Synthesis

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 4-Ethylaniline | C₈H₁₁N | Starting material, provides the benzene ring and 6-ethyl group. |

| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | Reactant, provides the C2, C3, and C4 atoms of the quinoline ring and the 3-carboxylate group. |

| Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate | C₁₄H₁₅NO₃ | Key cyclized intermediate from the Gould-Jacobs reaction. |

| Ethyl 6-ethylquinoline-3-carboxylate | C₁₄H₁₅NO₂ | Intermediate after removal of the 4-hydroxy group. |

| This compound | C₁₂H₁₁NO₂ | Final Product. |

This multi-step synthesis, rooted in the reliable Gould-Jacobs reaction, represents a logical and effective strategy for the preparation of this compound.

Derivatization Strategies for Enhancing Biological Activity

To enhance the biological efficacy of quinoline-3-carboxylic acids, researchers employ various derivatization strategies. These involve targeted structural modifications at different positions of the quinoline nucleus and the introduction of diverse functional groups, including heterocyclic and aliphatic side chains, to explore the structure-activity relationship (SAR).

Modifications to the fundamental quinoline ring system are a key approach to fine-tuning the electronic and steric properties of the molecule, which can significantly impact its interaction with biological targets.

C-2 Position: The C-2 position is a frequent target for modification. Starting from 2-chloroquinoline-3-carboxylic acid intermediates, the chlorine atom can be substituted with an amino group by reacting with aqueous ammonia (B1221849) at high temperatures. tandfonline.com Alternatively, the 2-chloro group can be replaced by heterocyclic amines, such as 2-aminothiazole (B372263) or 2-aminopyridine, to yield 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acids or 2-(pyrid-2-yl)aminoquinoline-3-carboxylic acids, respectively. nih.gov Another modification involves the conversion of 2-chloroquinoline-3-carboxylic acids into 2-oxo-1,2-dihydroquinoline-3-carboxylic acids via hydrolysis in acetic acid and water. tandfonline.com

C-4 Position: While direct substitution at C-4 is less common, significant structural rearrangement involving this position can be achieved. For instance, 2-chloroquinoline-3-carboxylic acids can be treated with sodium azide to synthesize tetrazolo[1,5-a]quinoline-4-carboxylic acids, effectively creating a fused heterocyclic system. tandfonline.comnih.gov These derivatives have shown potent inhibitory activity against protein kinase CK2. nih.gov

C-6 and C-7 Positions: The substitution pattern on the benzo portion of the quinoline ring profoundly influences bioactivity. Research on 6-substituted quinolines has shown that the nature of the substituent affects the chemical properties and biological efficacy of the compound. researchgate.net For example, the presence of electron-donating groups at the C-6 position has been noted to contribute to antibacterial activity. researchgate.net Modifications at the C-7 position are also synthetically accessible. 7-substituted quinolin-2(1H)-one-3-carboxylic acids serve as precursors for various derivatives, including 7-substituted 2-chloroquinoline-3-carboxylic acids. nih.gov Furthermore, Suzuki coupling reactions have been used to introduce phenyl groups at the C-6 and C-7 positions of bromo-substituted quinoline precursors. tandfonline.com

The following table summarizes key structural modifications at the quinoline nucleus and their reported biological outcomes.

| Modification Site | Precursor | Reagents/Conditions | Resulting Structure | Reported Biological Activity | Reference |

| C-2 | 2-Chloroquinoline-3-carboxylic acid | Aqueous ammonia, 150°C | 2-Aminoquinoline-3-carboxylic acid | Protein Kinase CK2 Inhibition | tandfonline.com |

| C-2 | 2-Chloroquinoline-3-carboxylic acid | 2-Aminothiazole | 2-(Thiazol-2-yl)aminoquinoline-3-carboxylic acid | Antimicrobial | nih.gov |

| C-2 | 2-Chloroquinoline-3-carboxylic acid | Glacial acetic acid, water, heat | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 Inhibition | tandfonline.com |

| C-4 (rearrangement) | 2-Chloroquinoline-3-carboxylic acid | Sodium azide, DMF, 100°C | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | Protein Kinase CK2 Inhibition | tandfonline.comnih.gov |

| C-7 | 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Phenylboronic acid, Suzuki coupling | 7-Phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Intermediate for bio-active compounds | tandfonline.com |

The carboxylic acid group at the C-3 position is an ideal handle for introducing a wide variety of side chains through derivatization, most commonly via amide bond formation. This strategy allows for the exploration of new interactions with biological receptors.

Heterocyclic Side Chains: The introduction of heterocyclic moieties is a well-established method for enhancing biological activity. The synthesis of novel antimicrobial agents has been achieved by reacting 7-substituted 2-chloro-3-chlorocarbonylquinolines with heterocyclic amines like 2-aminothiazole and 2-aminopyridine. nih.gov This reaction yields 7-substituted 2-chloro-3-heteryl-aminocarbonylquinolines. nih.gov Subsequent heating of these intermediates can lead to the formation of complex tetracyclic systems, such as thiazolo[3',2':1,2]-pyrimido[4,5-b]quinolin-5-ones and pyrido[1',2':1,2]-pyrimido[4,5-b]quinolin-6-ones, which have been evaluated for antimicrobial properties. nih.gov

Aliphatic and Aromatic Amide Side Chains: Converting the C-3 carboxylic acid to a carboxamide is a common and effective derivatization technique. researchgate.netnih.gov This is typically achieved by first activating the carboxylic acid (e.g., converting it to an acid chloride) and then reacting it with a primary or secondary amine. ukzn.ac.za A range of substituted anilines and benzylamines have been used to create libraries of quinoline-3-carboxamides. researchgate.netresearchgate.net For instance, coupling of 2-chloro-6-substituted-quinoline-3-carboxylic acids with various anilines has produced derivatives with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The electronic properties of the substituents on the aniline ring play a role in the observed antibacterial activity. researchgate.net

The table below presents examples of derivatives formed by introducing side chains and their associated biological activities.

| Side Chain Type | Precursor | Amine/Reagent | Resulting Derivative Class | Reported Biological Activity | Reference |

| Heterocyclic Amide | 7-Substituted 2-chloro-3-chlorocarbonylquinoline | 2-Aminothiazole | 7-Substituted 2-chloro-3-(thiazol-2-yl)aminocarbonylquinoline | Antimicrobial | nih.gov |

| Aromatic Amide | 2-Chloro-6-methyl-quinoline-3-carboxylic acid | Substituted Anilines | 2-Chloro-6-methyl-quinoline-3-carboxamide | Antibacterial (Gram-positive) | researchgate.net |

| Aromatic Amide | Quinoline-6-carboxylic acid | (2,4-Dichlorophenyl)methanamine | N-(2,4-Dichlorobenzyl)quinoline-6-carboxamide | Ectonucleotidase Inhibition | researchgate.net |

| Fused Heterocycle | 7-Substituted 2-chloro-3-heteryl-aminocarbonylquinoline | Heat in DMF | Thiazolo-pyrimido-quinolin-one | Antimicrobial | nih.gov |

Pharmacological Profile and Biological Activities of 6 Ethylquinoline 3 Carboxylic Acid Derivatives

Broad-Spectrum Biological Activities

The chemical architecture of quinoline-3-carboxylic acid derivatives allows for diverse biological interactions, leading to a broad spectrum of activities. The versatility of the quinoline (B57606) nucleus enables functionalization at various positions, influencing potency and selectivity. nih.gov Research has consistently shown that these compounds can be tailored to exhibit specific biological effects, most notably antimicrobial efficacy. nih.gov

The most prominent and well-documented biological activity of quinoline-3-carboxylic acid derivatives is their antimicrobial effect. This class of compounds is the parent structure for quinolone and fluoroquinolone antibiotics, which are crucial in treating bacterial infections.

Derivatives of quinoline-3-carboxylic acid have demonstrated potent activity against a wide range of bacteria, encompassing both Gram-negative and Gram-positive species. The substitution pattern on the quinoline ring is a critical determinant of the antibacterial spectrum and potency. For instance, a fluorine atom at the 6-position is a common feature in many potent fluoroquinolone antibiotics. nih.gov

Antimicrobial Efficacy

Antibacterial Activity

Activity against Gram-Negative Microorganisms

Derivatives of 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid have been evaluated for their antibacterial action. orgchemres.org Specifically, certain analogues have shown activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. orgchemres.orgresearchgate.net The introduction of specific substituents is key to this efficacy. For example, studies on novel 3-quinolinecarboxylic acid derivatives characterized by a fluorine atom at the 6-position demonstrated significant in vitro potency against E. coli. nih.gov Other research into 2-phenyl-quinoline-4-carboxylic acid derivatives also confirmed activity against E. coli and P. aeruginosa. researchgate.net While some chiral quinolone derivatives showed considerable potency against Gram-positives, Gram-negative bacteria were found to be considerably less sensitive to these specific compounds. nih.gov

Activity against Gram-Positive Microorganisms (e.g., Staphylococcus aureus)

The antibacterial spectrum of quinoline-3-carboxylic acid derivatives extends robustly to Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. orgchemres.org Research on 6,8-disubstituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids confirmed their activity against S. aureus. orgchemres.org Similarly, other synthesized quinoline derivatives have shown efficacy against various Gram-positive strains. researchgate.net Studies indicate that the structural design, such as the presence of a rigid cyclic amino group at the 2-phenyl position, can be favorable for activity against Gram-positive bacteria like S. aureus and Bacillus subtilis. researchgate.net The table below summarizes the antibacterial activity of selected quinoline carboxamide derivatives against Staphylococcus aureus.

| Compound | Substituent | Zone of Inhibition (mm) | Activity |

| 1f | 2-chloro-4-fluoro aniline (B41778) | 19 | Susceptible |

| 1g | 2-chloro-5-trifluoromethyl aniline | 16 | Susceptible |

| 1h | 3-chloro-4-fluoro aniline | 17 | Susceptible |

| 1i | 3-chloro-2-fluoro aniline | 19 | Susceptible |

| 1j | 4-chloro-2-fluoro aniline | 16 | Susceptible |

| 1p | 3-bromo-4-fluoro aniline | 14 | Susceptible |

| 1q | 4-bromo-2-fluoro aniline | 14 | Susceptible |

| 1s | 2-bromo-4-fluoro aniline | 15 | Susceptible |

| 1t | 2-bromo-5-fluoro aniline | 14 | Susceptible |

| Ciprofloxacin | Standard | 23 | Susceptible |

| Data adapted from research on novel quinoline carboxamide analogs. The activity was evaluated using the disc plate method at a concentration of 200µg/ml. |

Mechanisms of Action (e.g., Inhibition of Bacterial DNA Gyrase and Topoisomerase IV)

The primary antibacterial mechanism of quinoline-3-carboxylic acid derivatives, particularly the fluoroquinolones, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govgoogle.com These enzymes are type II topoisomerases that play critical roles in DNA replication, repair, and recombination by managing the topological state of the DNA. nih.govlookchem.com

DNA gyrase, which is the primary target in many Gram-negative bacteria, introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription. google.comlookchem.com Quinolone derivatives bind to the complex formed between DNA gyrase and DNA, stabilizing it. This leads to the cessation of the DNA ligation step, resulting in double-strand breaks in the bacterial chromosome and ultimately cell death. google.com

Topoisomerase IV is the main target in many Gram-positive bacteria, such as Staphylococcus aureus. researchgate.net Its primary function is to decatenate (unlink) daughter chromosomes following a round of DNA replication. Inhibition of topoisomerase IV by quinolone derivatives prevents the segregation of replicated DNA into daughter cells, which also leads to cell death. nih.govresearchgate.net Molecular docking studies have suggested that some quinoline derivatives may target both topoisomerase IV and other proteins like LptA, potentially leading to a dual-target mechanism and a broad-spectrum antibacterial effect. researchgate.net

In addition to their well-established antibacterial properties, certain derivatives of the quinoline scaffold have demonstrated notable antifungal activity. The quinoline core is recognized for its potential in developing antifungal agents. nih.gov Research has shown that specific structural modifications can yield compounds with significant efficacy against various fungal pathogens.

For instance, studies on 2-chloroquinoline-3-carboxylic acid have shown activity against the opportunistic yeast Candida albicans. Further research into novel quinoline derivatives, inspired by the natural alkaloid quinine (B1679958), has led to the synthesis of compounds with significant fungicidal activities. nih.gov Two such derivatives, 3f-4 and 3f-28, not only displayed superior in vitro fungicidal activity but also a potent in vivo curative effect against the plant pathogenic fungus Sclerotinia sclerotiorum. nih.gov Preliminary studies on their mechanism suggest that these compounds induce changes in the fungal cell membrane permeability, cause an accumulation of reactive oxygen species, and disrupt the mitochondrial membrane potential. nih.gov Other synthetic efforts have also yielded quinoline derivatives with good antifungal activity against various fungal strains. orgchemres.orgresearchgate.net

Antimalarial Potential

Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential as antimalarial agents, particularly against strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Research has shown that certain quinoline derivatives exhibit moderate to high antimalarial activities, with some compounds showing greater potency than the commonly used antimalarial drug, chloroquine (B1663885). nih.gov

The effectiveness of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition of the parasite's growth in vitro. Studies have reported IC50 values for various quinoline derivatives ranging from 0.014 to 5.87 μg/mL against P. falciparum. nih.gov Compounds with an IC50 value of less than 0.5 μg/mL are generally considered active. nih.gov For instance, certain dihydropyrimidine (B8664642) and 1,3,4-oxadiazole (B1194373) derivatives incorporating a quinoline residue have shown excellent antimalarial activity compared to chloroquine. nih.govmdpi.com

The structural features of these derivatives play a crucial role in their antimalarial efficacy. For example, the introduction of a flexible aminopropyl morpholine (B109124) substituent has been shown to improve potency against P. falciparum. nih.gov Furthermore, extending the carbon linker in certain side chains can lead to a significant increase in antiplasmodial activity. nih.gov The development of hybrid molecules, such as quinoline-pyrimidine and quinoline-ferrocene hybrids, has also emerged as a promising strategy to overcome drug resistance in malaria parasites. nih.gov Some of these hybrids have displayed significantly higher in vitro antiplasmodial activities against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govraco.cat

Anticancer and Antiproliferative Properties

Derivatives of 6-Ethylquinoline-3-carboxylic acid have been identified as a promising class of compounds with significant anticancer and antiproliferative activities. nih.govnih.gov The quinoline scaffold itself is a key feature in numerous compounds with established pharmacological activities, including antineoplastic effects. nih.gov

Molecular Mechanisms

The anticancer effects of these derivatives are attributed to several molecular mechanisms, including their ability to interact with DNA. One of the key mechanisms is DNA intercalation , where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Some 4-oxoquinoline analogues, for instance, have demonstrated anticancer activity by intercalating into DNA. mdpi.com

Another proposed mechanism is DNA minor groove binding . nih.gov Detailed in-silico studies have shown that certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives can bind to the adenine-thymine (A/T) rich minor groove of the B-DNA duplex. nih.gov This binding is stabilized by hydrogen bonds and can interfere with the function of DNA-binding proteins.

Furthermore, these compounds can induce apoptosis , or programmed cell death, in cancer cells. nih.gov Studies have shown that the anticancer activities of some quinoline-3-carboxylate derivatives are mediated through the up-regulation of intrinsic apoptosis pathways. nih.gov This induction of apoptosis is a critical mechanism for eliminating cancerous cells. Some derivatives have been observed to cause chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. nih.gov

Inhibition of Specific Molecular Targets

In addition to direct DNA interaction, derivatives of this compound can exert their anticancer effects by inhibiting specific molecular targets that are crucial for cancer cell survival and proliferation.

Type II Topoisomerases: These enzymes are essential for managing the topological state of DNA during replication and transcription. mdpi.com Certain 4-oxoquinoline derivatives are known to inhibit prokaryotic type II topoisomerases (DNA gyrase and topoisomerase IV) and are also being investigated for their ability to target the homologous human type II topoisomerases. mdpi.com By inhibiting these enzymes, the compounds can cause an accumulation of double-stranded DNA breaks, leading to cell death. mdpi.com Voreloxin, a 4-oxoquinoline analogue, exhibits anticancer activity by affecting topoisomerase II. mdpi.com

Protein Kinase CK2: Protein kinase CK2 is a constitutively active kinase that is implicated in various diseases, including cancer. nih.gov While the direct inhibition of CK2 by this compound derivatives is not explicitly detailed in the provided context, the broader class of quinoline derivatives has been explored as inhibitors of various kinases. researchgate.net

IGF Receptors: The insulin-like growth factor (IGF) receptor system, particularly IGF-1R, plays a significant role in cancer development. While direct inhibition by this compound derivatives isn't specified, research on related compounds highlights the potential for targeting this pathway. For example, pharmacological inhibition of G protein-coupled receptor kinase 2 (GRK2) can lead to the downregulation of IGF-1R, thereby suppressing malignant cell growth. nih.gov

Selective Cytotoxicity Profiles in Various Cancer Cell Lines

A significant aspect of the anticancer potential of this compound derivatives is their ability to exhibit selective cytotoxicity towards cancer cells while having minimal effects on non-cancerous cells. nih.goveurekaselect.com This selectivity is a crucial factor in developing safer and more effective cancer therapies.

Studies have evaluated the antiproliferative activity of these compounds against a range of human cancer cell lines, including:

Breast cancer (MCF-7) nih.govnih.govnih.gov

Chronic myelogenous leukemia (K562) nih.govnih.govnih.gov

Cervical cancer (HeLa) nih.gov

Colorectal cancer (SW480, HCT116, CACO2) nih.gov

Pancreatic cancer (PANC1) nih.gov

Prostate cancer (PC3) nih.gov

Lung cancer (A549) nih.gov

Melanoma (A375) nih.gov

For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition with higher selectivity towards MCF-7 and K562 cancer cells compared to non-cancerous HEK293 cells. nih.goveurekaselect.com The selectivity is thought to be enhanced by the change in the pKa value of the compounds, leading to better absorption in the acidic environment of cancer tissues. nih.goveurekaselect.com Some derivatives have demonstrated potent activity, with IC50 values in the sub-micromolar range against specific cancer cell lines. nih.gov For example, compounds 4m and 4n showed an IC50 value of 0.33μM against the MCF-7 cell line, while compounds 4k and 4m had an IC50 value of 0.28μM against the K562 cell line. nih.gov

Anti-inflammatory Effects

In addition to their antimalarial and anticancer properties, derivatives of this compound have demonstrated notable anti-inflammatory effects. nih.govnih.govnih.gov The quinoline core is present in various compounds known for their anti-inflammatory action. mdpi.com

Antiviral Activities

Derivatives of the quinoline scaffold have demonstrated a wide spectrum of antiviral activities against various viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and dengue virus. nih.govmdpi.comnih.govnih.gov The mechanism of action often involves the targeted inhibition of viral enzymes that are essential for the replication and propagation of the virus.

HIV-1 Integrase: Quinolone-3-carboxylic acid derivatives have been a significant area of focus for the development of HIV-1 integrase inhibitors. nih.govresearchgate.net This viral enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV life cycle. The general structure of these inhibitors often features a metal-chelating pharmacophore that interacts with the divalent metal ions in the active site of the integrase enzyme.

HCV NS3 Helicase: The hepatitis C virus NS3 helicase is a vital enzyme for viral replication, as it unwinds the viral RNA genome. nih.gov Inhibition of this helicase is a promising strategy for anti-HCV therapy. nih.govnih.gov While direct studies on this compound are scarce, other quinoline-based compounds have been investigated. For example, some quinoline derivatives have been shown to inhibit HCV NS3 helicase activity. nih.gov The aromatic nature of the quinoline ring allows for potential hydrophobic interactions within the enzyme's binding pockets. doi.org

HCV NS5B Polymerase: The HCV NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. nih.govnih.gov It is a well-established target for the development of direct-acting antiviral agents. wikipedia.org Research on C-6 aryl substituted 4-quinolone-3-carboxylic acid analogues has shown significant inhibition of HCV replication in cell culture, although their direct inhibition of the NS5B enzyme in biochemical assays was modest, suggesting a different or more complex mechanism of action might be at play. nih.govresearchgate.net

The following table summarizes the antiviral activity of some quinoline derivatives against the mentioned viral enzymes, providing a context for the potential activity of this compound derivatives.

| Compound Class | Target Enzyme | Virus | Activity (IC₅₀/EC₅₀) | Reference |

| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | HIV-1 Integrase | HIV-1 | >100 µg/mL | mdpi.com |

| C-6 Aryl substituted 4-quinolone-3-carboxylic acid analogues | HCV Replicon | HCV | Low micromolar range | nih.govresearchgate.net |

| Quinoline derivatives | HCV NS5B Polymerase | HCV | IC₅₀ = 0.008 nM (for a specific derivative) | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as antiviral agents.

Critical Role of the Carboxylic Acid Group at Position 3

The carboxylic acid moiety at the 3-position of the quinoline ring is a key pharmacophoric feature for the antiviral activity of this class of compounds. nih.gov This group is often involved in critical interactions with the target enzyme. In the case of HIV-1 integrase inhibitors, the carboxylic acid, in conjunction with the quinolone nitrogen, can chelate with divalent metal ions (such as Mg²⁺ or Mn²⁺) in the enzyme's active site, which is a common mechanism for this class of inhibitors. nih.gov This interaction is fundamental for the inhibitory action, and modification or removal of this group often leads to a significant loss of activity.

Impact of Substituents at Position 6 and Other Quinoline Ring Positions on Potency and Selectivity

The substituent at the 6-position of the quinoline ring plays a significant role in modulating the antiviral potency and selectivity. nih.govresearchgate.net SAR studies on various quinoline derivatives have shown that both electron-donating and electron-withdrawing groups at this position can influence activity. researchgate.net

For instance, in the context of anti-HCV agents, C-6 aryl substituted 4-quinolone-3-carboxylic acids have demonstrated notable activity. nih.govresearchgate.net The nature of the substituent at C-6 can affect the compound's electronic properties, lipophilicity, and steric interactions with the target enzyme. An ethyl group at the 6-position, being a small, lipophilic, and electron-donating group, could potentially enhance binding to hydrophobic pockets within the target enzyme, thereby influencing its potency. The substitution pattern on the quinoline ring in general allows for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. doi.org

The table below illustrates the effect of different substituents on the biological activity of quinoline derivatives, based on available literature for related compounds.

| Compound Series | Substitution | Target/Activity | Observation | Reference |

| 4-Quinolone-3-carboxylic acids | C-6 Aryl substitution | Anti-HCV | Significant inhibition in cell culture | nih.govresearchgate.net |

| Quinoline derivatives | General substitution (EDG/EWG) | Various biological activities | Can enhance electronic properties, lipophilicity, and receptor binding | researchgate.net |

| Isoquinolone derivatives | Removal of side chains | Antiviral activity against Influenza | Simplest core skeleton is non-toxic but marginally active | mdpi.com |

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor in the pharmacological activity of many drugs, as biological systems are chiral. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with a target protein, leading to differences in potency, selectivity, and metabolic stability between stereoisomers.

Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the computational and in silico approaches focused solely on the chemical compound This compound .

Studies detailing molecular docking, molecular dynamics simulations, pharmacophore modeling, or quantum chemical calculations for this particular compound have not been found in the public domain. While extensive research exists for the broader class of quinoline-3-carboxylic acid derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of data from related but distinct molecules.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each outlined section. Further research or access to proprietary databases would be required to obtain the necessary information on this specific compound.

Computational and in Silico Approaches in the Research of 6 Ethylquinoline 3 Carboxylic Acid

Quantum Chemical Calculations

Theoretical Support for Experimental Observations

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been pivotal in elucidating the structural and electronic properties of quinolone carboxylic acid derivatives. mdpi.com These computational models provide a deeper understanding of intra- and intermolecular interactions that govern the physicochemical features of these compounds.

For various quinolone carboxylic acid derivatives, DFT calculations have been used to model monomeric and dimeric forms in both the gas phase and in the presence of a solvent. mdpi.com These studies often investigate the electronic structure using methodologies such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theory. mdpi.com The AIM theory, for instance, is crucial for analyzing intramolecular hydrogen bonds, such as the one typically formed between the carboxylic acid group and the adjacent carbonyl group in many quinolones, which significantly influences their conformation and properties. mdpi.com

Furthermore, Car-Parrinello molecular dynamics (CPMD) has been employed to study the dynamic behavior of these molecules in both gaseous and crystalline states. mdpi.com Such theoretical investigations are not merely predictive but also serve to rationalize and support experimental findings from techniques like X-ray crystallography and spectroscopy. For instance, theoretical models can help to interpret spectral data and to understand the forces driving crystal packing. mdpi.com

A common finding in theoretical studies of quinoline-3-carboxylic acid derivatives is the presence of strong intramolecular hydrogen bonds. mdpi.com These interactions play a significant role in the planarity and rigidity of the molecule, which can be crucial for its biological activity. The theoretical approaches also allow for the calculation of various molecular descriptors that can be correlated with experimental observations.

| Computational Method | Application in Quinoline-3-Carboxylic Acid Research | Key Insights |

| Density Functional Theory (DFT) | Modeling of monomers and dimers, geometry optimization. mdpi.com | Provides understanding of geometric, energetic, and electronic structure. mdpi.com |

| Atoms in Molecules (AIM) | Analysis of intramolecular hydrogen bonds. mdpi.com | Confirms and characterizes the strength of intramolecular interactions. mdpi.com |

| Natural Bond Orbital (NBO) | Investigation of electronic structure and charge distribution. mdpi.com | Elucidates charge transfer and orbital interactions within the molecule. |

| Car-Parrinello Molecular Dynamics (CPMD) | Study of dynamic molecular properties in different phases. mdpi.com | Reveals the flexibility and conformational changes of the molecule over time. mdpi.com |

In Silico ADME-Tox Prediction and Analysis

In silico tools are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of new chemical entities, including quinoline-3-carboxylic acid derivatives. jmpas.comfarmaciajournal.com These predictive models help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential safety concerns, thereby reducing the time and cost associated with experimental testing. bohrium.comresearchgate.net

Various software platforms such as SwissADME, FAF-Drugs, Toxtree, and pkCSM are commonly used for these predictions. farmaciajournal.comresearchgate.net These tools evaluate a range of parameters, including lipophilicity (logP), aqueous solubility, intestinal absorption, plasma protein binding, and potential for blood-brain barrier penetration. jmpas.com For instance, a study on norfloxacin (B1679917) analogues utilized Swiss-ADME and FAF-Drugs to assess their drug-likeness based on established rules like Lipinski's, Veber's, Muegge's, and Egan's. farmaciajournal.com

Toxicity prediction is another critical component of in silico analysis. researchgate.net These models can predict potential mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and other adverse effects. researchgate.net For a series of 2,4-disubstituted quinoline-3-carboxylic acid derivatives, in silico ADME data supported the safety profile of the lead compounds. researchgate.net

| ADME-Tox Parameter | Predicted Property for Quinoline (B57606) Derivatives | Significance in Drug Development |

| Lipophilicity (logP) | Varies depending on substituents; generally moderate. farmaciajournal.com | Influences absorption, distribution, and membrane permeability. researchgate.net |

| Aqueous Solubility | Generally low, can be improved by substitution. jmpas.com | Affects oral bioavailability and formulation. |

| Intestinal Absorption | Often predicted to be high for many derivatives. jmpas.com | A key factor for oral drug efficacy. |

| Drug-likeness | Many derivatives adhere to Lipinski's and other rules. farmaciajournal.com | Indicates a higher probability of oral bioavailability. |

| Toxicity (e.g., Mutagenicity) | Generally predicted to be low for many derivatives. researchgate.net | Crucial for assessing the safety profile of a potential drug. |

A crucial aspect of in silico research is the correlation of its predictions with experimental data from in vitro and in vivo studies. For quinoline-3-carboxylic acid derivatives, a good correlation is often observed between predicted and experimental properties. For example, the predicted drug-like properties from in silico studies on certain quinoline derivatives were in agreement with their observed antibacterial activities. jmpas.com

In one study, the in silico prediction of DNA as a target for a series of quinoline-3-carboxylic acid derivatives was later supported by in vitro fluorescence microscopy images of cells. researchgate.net This demonstrates the power of computational methods to generate hypotheses that can be experimentally validated. Similarly, the lipophilicity of quinolones has been shown to correlate with their ability to penetrate bacterial cell membranes, with more lipophilic compounds being more effective against Gram-positive bacteria. nih.gov

The development of Quantitative Structure-Activity Relationship (QSAR) models is a prime example of correlating computational data with experimental results. mdpi.com These models use calculated molecular descriptors to predict the biological activity of compounds, and their predictive power is validated against experimental data. For quinoline derivatives, QSAR models have been developed to predict their c-Met kinase inhibitory activity, showing that properties like mass, electronegativity, and partial charges influence their biological function. mdpi.com

The synergistic use of in silico predictions and experimental validation accelerates the drug development process for this class of compounds. biointerfaceresearch.com It allows for a more rational design of new derivatives with improved efficacy and safety profiles.

Advanced Methodologies in the Evaluation of 6 Ethylquinoline 3 Carboxylic Acid Derivatives

In Vitro Biological Assays

In vitro assays are fundamental to the preliminary assessment of the biological activity of newly synthesized 6-ethylquinoline-3-carboxylic acid derivatives. These rapid and cost-effective methods provide essential data on cytotoxicity, enzyme inhibition, and antimicrobial potential, guiding the selection of compounds for further development.

Cell-Based Assays (e.g., Cytotoxicity, Antiproliferation, Anti-inflammatory Activity)

Cell-based assays are critical for determining the effect of this compound derivatives on cell viability and function. The antiproliferative properties of these compounds are frequently evaluated against a panel of human cancer cell lines. For instance, studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated their potential as selective anticancer agents. nih.gov These compounds exhibited micromolar inhibition against cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia), while showing higher selectivity compared to their ester precursors and minimal distribution in non-cancerous HEK293 cells. nih.gov This selectivity is a crucial attribute, suggesting a potentially wider therapeutic window.

In the realm of anti-inflammatory research, derivatives of quinoline-3-carboxylic acid have shown significant promise. When tested on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds displayed impressive anti-inflammatory properties, comparable to the classical non-steroidal anti-inflammatory drug (NSAID) indomethacin, without inducing cytotoxicity in the inflamed macrophages.

The antiproliferative activity of various quinoline (B57606) derivatives has been documented across numerous cancer cell lines. Research has highlighted the potent growth inhibition capabilities of quinoline-3-carboxylic acid and related structures against cell lines including mammary (MCF7, T47D), colorectal (SW480, HCT116, CACO2), pancreatic (PANC1), prostate (PC3), lung (A549), and cervical (HELA) cancers.

Table 1: Antiproliferative Activity of Quinoline-3-Carboxylic Acid Derivatives

| Compound Class | Cell Line | Activity Noted |

|---|---|---|

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast Cancer) | Micromolar inhibition, selective. nih.gov |

| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar inhibition, selective. nih.gov |

| Quinoline-3-carboxylic acid derivatives | RAW264.7 (Macrophage) | Appreciable anti-inflammatory activity. |

| Quinoline-3-carboxylic acid | MCF7 (Breast Cancer) | Remarkable growth inhibition. |

Enzyme Inhibition Assays

The mechanism of action for many drugs involves the inhibition of specific enzymes. Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease.

One major area of focus has been the inhibition of HIV-1 integrase, a viral enzyme essential for HIV replication. mdpi.com A series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were designed and synthesized as potential HIV-1 integrase inhibitors. mdpi.com The inhibitory effectiveness of these compounds was evaluated through a strand transfer (ST) activity assay, which measures a crucial step in the integration of the viral genome into the host cell's DNA. mdpi.com

Another significant target is the enzyme family of ectonucleotidases (h-NTPDases), which play a role in tumor immune evasion. researchgate.net Quinoline-6-carboxylic acid derivatives have been identified as new and effective inhibitors of these enzymes. For example, specific derivatives have shown potent inhibition against h-NTPDase1, -2, -3, and -8, as well as h-ENPP1 and h-e5'NT, with inhibitory concentrations (IC50) in the sub-micromolar range. researchgate.netsciety.org

Furthermore, derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, an enzyme implicated in cancer. Among forty-three synthesized compounds, twenty-two were found to inhibit CK2 with IC50 values ranging from 0.65 to 18.2 μM. nih.gov Similarly, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, another enzyme linked to cancer, with one compound showing an IC50 value of 7.2 µM. frontiersin.org

Table 2: Enzyme Inhibition by Quinoline Carboxylic Acid Derivatives

| Compound Series | Target Enzyme | IC50 Value |

|---|---|---|

| Quinoline-6-carboxylic acid derivative 4d | h-NTPDase1 | 0.28±0.03 µM |

| Quinoline-6-carboxylic acid derivative 4d | h-NTPDase2 | 0.92±0.17 µM |

| Quinoline-6-carboxylic acid derivative 4g | h-NTPDase3 | 0.32±0.05 µM |

| Quinoline-6-carboxylic acid derivative 4b | h-NTPDase8 | 0.44±0.08 µM |

| Quinoline-6-carboxylic acid derivative 4k | h-ENPP1 | 0.11±0.02 µM |

| Quinoline-6-carboxylic acid derivative 4a | e5'NT | 0.092±0.02 µM |

| Tetrazolo-quinoline-4-carboxylic acids | Protein Kinase CK2 | 0.65 - 18.2 µM |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid P6 | SIRT3 | 7.2 µM |

Microbial Sensitivity Testing

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and quinoline derivatives have long been a fruitful area of investigation. The antimicrobial profile of this compound derivatives is typically assessed using methods like the paper disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC) through agar (B569324) streak dilution.

For example, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids were synthesized and showed significant antibacterial activity against a range of pathogens. One of the most potent compounds, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, exhibited strong in vitro activity against several bacterial species.

Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL) of a Lead Quinoline-3-Carboxylic Acid Derivative

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.1 |

| Staphylococcus epidermidis | 3.1 |

| Micrococcus luteus | 3.1 |

| Bacillus cereus | 2.4 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 1.0 |

| Candida albicans | 25 |

| Aspergillus niger | >100 |

In Vivo Efficacy and Pharmacological Studies (for lead compounds and derivatives)

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy and pharmacological properties in a living system. These studies are crucial for understanding how a compound behaves in a complex biological environment.

For antimicrobial candidates, a common model is the mouse protection test. In studies involving 1-ethyl-6-fluoro-quinoline-3-carboxylic acid derivatives, their in vivo antibacterial activity against Escherichia coli was evaluated. The effective dose 50 (ED50), which is the dose required to protect 50% of the test animals, was determined to be in the range of 50-160 mg/kg for the active compounds.

In the context of anticancer research, mouse xenograft models are frequently used. For antimalarial drug discovery, the P. berghei mouse model is a standard for evaluating in vivo efficacy. A quinoline-4-carboxamide derivative, for instance, demonstrated complete cure at a dose of 4 x 30 mg/kg (administered orally once daily) and showed a potent ED90 (dose effective in 90% of mice) of 0.1–0.3 mg/kg. acs.org Another related compound showed an improved ED90 of 2.6 mg/kg after chemical optimization to enhance its in vitro potency. acs.org

Spectroscopic and Chromatographic Techniques for Purity and Structural Confirmation (e.g., NMR, MS, IR, HPLC)

The unambiguous confirmation of the chemical structure and the assessment of the purity of synthesized this compound derivatives are prerequisites for any biological evaluation. A suite of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are indispensable tools. mdpi.com ¹H-NMR is used to identify the positions of protons on the quinoline backbone and its substituents. For example, in 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives, a sharp proton signal for the carboxylic acid (COOH) group is typically observed in the δ 14.68–15.29 ppm range. mdpi.com ¹³C-NMR provides information about the carbon skeleton, with characteristic peaks for the carbonyl (C=O) groups of the quinoline ring and the carboxylic acid appearing at distinct chemical shifts. mdpi.comfrontiersin.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to validate the precise molecular weight and elemental composition of a compound. mdpi.comfrontiersin.org Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions for analysis and can confirm the presence of specific isotopes, such as chlorine or bromine, in the molecule. mdpi.com The coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) provides a powerful method for both separating complex mixtures and identifying individual components with high sensitivity and selectivity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to detect the presence of specific functional groups within the molecule. The characteristic stretching frequencies of hydroxyl (-OH) and carboxylic acid (-COOH) groups provide direct evidence for their presence in the final compound.

Chromatography: Techniques like HPLC are used to purify compounds and assess their purity, while Thin-Layer Chromatography (TLC) is often employed to monitor the progress of chemical reactions. researchgate.net

X-ray Crystallography and Structural Biology of Compound-Target Complexes

To fully understand the mechanism of action and to facilitate rational drug design, determining the three-dimensional structure of a compound bound to its biological target is invaluable. X-ray crystallography is the primary technique used to achieve this.

By obtaining a co-crystal structure of a lead compound complexed with its target enzyme, researchers can visualize the precise binding mode. This includes identifying the key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other electrostatic interactions with the inhibitor. For example, the crystal structure of a quinoline derivative in complex with its target can reveal novel binding interactions that explain its potency and selectivity. researchgate.net This structural information is critical for structure-based design, where new analogues can be intelligently designed to enhance these interactions, thereby improving affinity and efficacy. The crystal structures of several quinoline derivatives, such as ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and methyl quinoline-2-carboxylate, have been determined, providing foundational structural data for this class of compounds. researchgate.netresearchgate.net

Therapeutic Potential and Future Research Directions for 6 Ethylquinoline 3 Carboxylic Acid

Potential for Development as Novel Therapeutic Agents

The quinoline (B57606) ring is a privileged structure in drug discovery, and its derivatives have shown a wide array of biological activities. orientjchem.orgnih.gov The introduction of a carboxylic acid group at the 3-position, as seen in 6-Ethylquinoline-3-carboxylic acid, often enhances the therapeutic potential of the quinoline nucleus.

Anticancer Activity: Quinoline derivatives are of growing interest in the development of anticancer drugs. They can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and induction of apoptosis. ekb.eg Specifically, quinoline-3-carboxylic acid derivatives have been noted for their ability to inhibit protein kinase CK2. researchgate.net Research into related quinoline carboxylic acids has demonstrated significant growth inhibition capacities against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancer cells. nih.govresearchgate.net The development of this compound analogs could lead to new therapeutic agents targeting specific pathways in cancer biology. nih.gov

Antimicrobial Activity: With the rise of antibacterial resistance, there is a pressing need for new antimicrobial agents. biointerfaceresearch.com Quinoline derivatives have historically been a rich source of antibacterial drugs. nih.gov Modern derivatives are being investigated for their efficacy against a range of Gram-positive and Gram-negative bacteria. proquest.com Studies on various quinoline-3-carboxylic acid derivatives have shown promising antibacterial and antifungal activities. nih.govresearchgate.net The structural features of this compound could be optimized to develop potent agents against multi-drug resistant pathogens.

Anti-inflammatory and Other Activities: Beyond cancer and infectious diseases, quinoline derivatives have shown potential as anti-inflammatory agents. nih.gov Certain quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties in preclinical models. nih.govresearchgate.net This opens up avenues for developing treatments for chronic inflammatory diseases. The versatile quinoline scaffold has also been explored for antiviral, antimalarial, and even neuroprotective applications. ekb.egresearchgate.net

Table 1: Investigated Therapeutic Activities of Quinoline Carboxylic Acid Derivatives

| Therapeutic Area | Mechanism/Target | Example Cell Lines/Strains | Reference |

|---|---|---|---|

| Anticancer | Protein Kinase Inhibition, Apoptosis Induction | MCF-7 (Breast), HeLa (Cervical), HCT-116 (Colon) | ekb.egnih.govresearchgate.net |

| Antibacterial | DNA Gyrase Inhibition, Peptide Deformylase Inhibition | S. aureus, E. coli, P. aeruginosa | nih.govacs.org |

| Antifungal | Lanosterol 14α-demethylase Inhibition | C. albicans, A. niger | nih.govacs.org |

| Anti-inflammatory | Modulation of Inflammatory Pathways | RAW264.7 Macrophages | nih.govresearchgate.net |

| Antiviral | Inhibition of Viral Replication Enzymes | HIV, Hepatitis C Virus, SARS-CoV-2 | nih.gov |

Strategies for Addressing Drug Resistance

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.gov Quinoline derivatives represent a promising avenue for the development of therapeutics that can overcome these resistance mechanisms. nih.gov

In oncology, quinoline-based compounds have shown activity against drug-resistant cancers. nih.gov Their mechanisms of action can differ from existing drugs, allowing them to bypass resistance pathways. For instance, some quinoline derivatives can inhibit efflux pumps like P-glycoprotein, which are responsible for pumping chemotherapeutic agents out of cancer cells.

In the context of antimicrobial resistance, novel quinoline derivatives are being designed to be effective against strains that have developed resistance to conventional antibiotics. nih.gov This can be achieved by modifying the quinoline scaffold to interact with new microbial targets or to evade bacterial enzymes that confer resistance. The development of this compound derivatives could focus on creating molecules with novel mechanisms of action to combat multidrug-resistant bacteria. nih.govacs.org

Exploration of Repurposing Potential for Existing Derivatives

Drug repurposing, the process of finding new uses for existing drugs, offers a faster and more cost-effective route to new treatments. nih.gov The quinoline drug class is a prime candidate for repurposing due to the large number of approved drugs and their diverse biological activities. nih.gov

A prominent example is the repurposing of antimalarial quinolines, such as chloroquine (B1663885) and hydroxychloroquine, for other conditions. These drugs have been investigated for their potential in treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. nih.gov More recently, they were explored for their antiviral properties during the COVID-19 pandemic. nih.govnih.govacs.org

The core idea is that a drug designed for one target may have off-target effects that are beneficial for another disease. Given the broad spectrum of activity of quinoline derivatives, existing compounds related to this compound, which may have been synthesized for one purpose, could be screened for new therapeutic applications, such as in oncology or virology. nih.gov

Targeted Drug Delivery Systems

The efficacy of a therapeutic agent can be significantly enhanced by delivering it directly to the site of action. Targeted drug delivery systems aim to increase the concentration of a drug in diseased tissues while minimizing its exposure to healthy tissues, thereby reducing side effects.

Nanotechnology-based formulations have emerged as a promising strategy for the targeted delivery of quinoline compounds. mdpi.com These systems can include:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate drugs. They can be modified with targeting ligands to direct them to specific cells, such as cancer cells.

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and bioavailability of poorly water-soluble drugs.

Nanoparticles: Solid particles at the nanoscale can be engineered to carry drugs and release them in a controlled manner at the target site.

By encapsulating this compound or its derivatives in such nanocarriers, it may be possible to improve their therapeutic index, enhance their efficacy, and overcome challenges such as poor solubility. mdpi.com

Combination Therapies

Combining different therapeutic agents is a common strategy in the treatment of complex diseases like cancer. orientjchem.org Combination therapies can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. This approach can also help to overcome drug resistance.

Quinoline derivatives have been investigated in combination with other drugs. For example, in cancer research, they have been used alongside established chemotherapeutic agents to enhance their efficacy. The combination of certain quinolines with chloroquine has been reported to be a potent apoptosis-inducing agent in breast cancer cells. In the realm of infectious diseases, triple combination therapies that include a quinoline derivative have been used to treat viral infections like Hepatitis C. nih.gov Future research on this compound could explore its potential in combination with other anticancer or antimicrobial agents to identify synergistic interactions.

Green Chemistry Approaches in the Synthesis of Quinoline-3-Carboxylic Acid Derivatives

The synthesis of pharmaceutical compounds can often involve harsh reaction conditions and the use of hazardous chemicals. Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net There is a growing interest in developing greener methods for the synthesis of quinoline derivatives. ijpsjournal.com

Several established methods for synthesizing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are being adapted to be more environmentally friendly. ijpsjournal.commdpi.com Green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol.

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

Eco-friendly Catalysts: Using catalysts that are renewable, biodegradable, and less toxic. Formic acid, for instance, has been explored as a green catalyst for quinoline synthesis. ijpsjournal.com

These green approaches are not only beneficial for the environment but can also lead to more efficient and cost-effective synthesis of quinoline-3-carboxylic acid derivatives. acs.org

Table 2: Green Chemistry Strategies for Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Reference |

|---|---|---|

| Use of Greener Solvents | Water, Ethanol | ijpsjournal.com |

| Alternative Energy Sources | Microwave Irradiation, Ultrasound | ijpsjournal.com |

| Eco-friendly Catalysts | Formic Acid, Biocatalysts | ijpsjournal.com |

| Atom Economy | Multi-component reactions (e.g., Doebner reaction) | mdpi.comacs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethylquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Start with a quinoline precursor (e.g., 8-nitro-1,4-dihydroquinoline derivatives) and introduce the ethyl group via alkylation or Friedel-Crafts acylation .

- Step 2 : Hydrolyze the ester intermediate (e.g., ethyl ester derivatives) using 10% NaOH in methanol under reflux (86.5% yield achieved in analogous compounds) .

- Step 3 : Optimize temperature (e.g., 70–80°C for cyclization) and catalysts (e.g., polyphosphoric acid [PPA] for lactamization) to enhance regioselectivity .

- Data Table :

| Step | Reagents/Conditions | Yield (Analogue) | Reference |

|---|---|---|---|

| Ester Hydrolysis | 10% NaOH, CH₃OH, reflux | 86.5% | |

| Cyclization | PPA, 90°C | 99% (precursor) |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : Look for characteristic signals:

- Quinoline protons: δ 8.5–9.5 ppm (aromatic H) .

- Ethyl group: δ 1.3–1.5 ppm (CH₃ triplet), δ 2.5–3.0 ppm (CH₂ quartet) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- MS : Molecular ion peak at m/z = [M]⁺ (calculated via empirical formula) and fragmentation patterns matching quinoline scaffolds .

Advanced Research Questions

Q. How do substituents (e.g., ethyl vs. fluoro) on the quinoline ring affect antibacterial activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Step 1 : Synthesize analogues (e.g., 6-fluoro, 7-chloro derivatives) and compare MIC (Minimum Inhibitory Concentration) values against Gram-negative/-positive bacteria .

- Step 2 : Use computational modeling (e.g., molecular docking) to assess binding affinity to bacterial DNA gyrase .

- Data Contradiction : Ethyl groups may enhance lipophilicity (improving membrane penetration) but reduce polarity (lower solubility). Fluoro substituents show higher electronegativity, potentially increasing target interaction .

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Step 1 : Measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .

- Step 2 : Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity .

- Key Finding : Ethyl groups reduce aqueous solubility (logP ~2.17 in analogues) but enhance organic solvent compatibility .

Q. How can computational methods (DFT, MD simulations) predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Step 1 : Perform Density Functional Theory (DFT) calculations to map electron density at C-3 (carboxylic acid) and C-6 (ethyl) positions .

- Step 2 : Simulate reaction pathways with nucleophiles (e.g., amines) to identify transition states and activation energies .

- Example : Ethyl groups may sterically hinder nucleophilic attack at C-3, favoring modifications at C-6 .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Design :

- Prepare solutions at pH 2 (HCl), 7 (buffer), and 10 (NaOH).

- Incubate at 25°C, 40°C, and 60°C for 24–72 hours .

- Analysis : Monitor degradation via HPLC and track loss of parent compound .

- Statistical Tool : Use ANOVA to compare degradation rates across conditions .

Q. What green chemistry approaches minimize waste in synthesizing this compound?

- Methodological Answer :

- Step 1 : Replace PPA with recyclable catalysts (e.g., zeolites) for cyclization .

- Step 2 : Use solvent-free microwave-assisted synthesis to reduce energy and solvent waste .

- Metrics : Calculate E-factor (waste/product ratio) to benchmark sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.